molecular formula C6H9NS B13354188 3-Ethylthiophen-2-amine CAS No. 124701-11-7

3-Ethylthiophen-2-amine

Cat. No.: B13354188
CAS No.: 124701-11-7
M. Wt: 127.21 g/mol
InChI Key: OAOSOXNBIUHVLW-UHFFFAOYSA-N
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Description

3-Ethylthiophen-2-amine is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic heterocycle containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylthiophen-2-amine can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethylthiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes.

Scientific Research Applications

3-Ethylthiophen-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylthiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophene: Similar in structure but lacks the ethyl group at the third position.

    3-Methylthiophen-2-amine: Similar but has a methyl group instead of an ethyl group.

    Thiophene-2-amine: Lacks the ethyl group at the third position.

Uniqueness

3-Ethylthiophen-2-amine is unique due to the presence of both an ethyl group and an amine group on the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

124701-11-7

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

3-ethylthiophen-2-amine

InChI

InChI=1S/C6H9NS/c1-2-5-3-4-8-6(5)7/h3-4H,2,7H2,1H3

InChI Key

OAOSOXNBIUHVLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)N

Origin of Product

United States

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